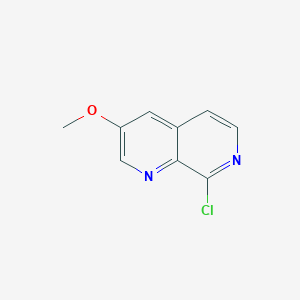

8-Chloro-3-methoxy-1,7-naphthyridine

Übersicht

Beschreibung

8-Chloro-3-methoxy-1,7-naphthyridine is a heterocyclic compound with the molecular formula C₉H₇ClN₂O. It is part of the naphthyridine family, which consists of fused pyridine rings.

Wirkmechanismus

Target of Action

Naphthyridines, the core structure of this compound, are known to interact with a variety of biological targets .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .

Biochemical Pathways

Naphthyridines have been associated with a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Pharmacokinetics

The compound’s molecular weight (19462) suggests it may have suitable properties for oral bioavailability .

Result of Action

Naphthyridines have been associated with a variety of pharmacological activities, suggesting that they may have diverse cellular effects .

Action Environment

The compound’s storage temperature is recommended to be 4°c, suggesting that it may be sensitive to heat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methoxy-1,7-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of intermediates derived from substituted pyridines. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

8-Chloro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .

Wissenschaftliche Forschungsanwendungen

8-Chloro-3-methoxy-1,7-naphthyridine has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-8-chloro-1,7-naphthyridine: This compound has similar structural features but with a bromine atom instead of a methoxy group.

1,8-Naphthyridine: The parent compound of the naphthyridine family, which lacks the chloro and methoxy substituents.

Uniqueness

8-Chloro-3-methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Biologische Aktivität

8-Chloro-3-methoxy-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

- Chemical Formula : C_10H_8ClN_2O

- Molecular Weight : 220.64 g/mol

- Structure : The compound features a chlorine atom at the 8-position and a methoxy group at the 3-position of the naphthyridine ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. Inhibition leads to bacterial cell death, making it a potential candidate for antibacterial applications .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of naphthyridine derivatives, including this compound. Key findings include:

- Bacterial Activity : Research indicates that this compound has significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antifungal Activity : Limited antifungal activity has been reported; however, some derivatives exhibit promising results against fungi such as Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested : Studies have assessed its effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Mechanisms : The compound appears to induce apoptosis through caspase activation and disrupts the cell cycle at the G2/M phase .

Case Studies

- Antibacterial Efficacy Study : A study conducted on various naphthyridine derivatives demonstrated that compounds with halogen substitutions, including chlorine at the 8-position, exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study highlighted a structure-activity relationship that favors halogenated compounds for improved potency against resistant strains .

- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in significant cell death through apoptosis induction. Further investigation into the molecular pathways revealed activation of p53 signaling pathways .

Eigenschaften

IUPAC Name |

8-chloro-3-methoxy-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMYAWZLXRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.